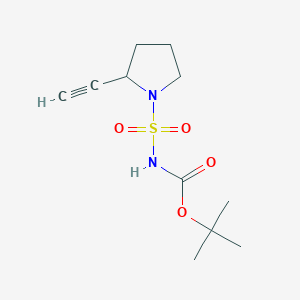

tert-butyl N-(2-ethynylpyrrolidin-1-yl)sulfonylcarbamate

Description

tert-butyl N-(2-ethynylpyrrolidin-1-yl)sulfonylcarbamate is a sulfonylcarbamate derivative characterized by a pyrrolidine ring substituted with an ethynyl group at the 2-position and a tert-butyl sulfonylcarbamate moiety. This compound belongs to a class of sulfonylcarbamates, which are widely explored in medicinal chemistry due to their versatility in modulating enzyme activity, cellular signaling, and pharmacokinetic properties.

Properties

Molecular Formula |

C11H18N2O4S |

|---|---|

Molecular Weight |

274.34 g/mol |

IUPAC Name |

tert-butyl N-(2-ethynylpyrrolidin-1-yl)sulfonylcarbamate |

InChI |

InChI=1S/C11H18N2O4S/c1-5-9-7-6-8-13(9)18(15,16)12-10(14)17-11(2,3)4/h1,9H,6-8H2,2-4H3,(H,12,14) |

InChI Key |

ITKYMGRYHKGOGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)N1CCCC1C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-ethynylpyrrolidin-1-yl)sulfonylcarbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-ethynylpyrrolidine in the presence of a sulfonylating agent. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation or other side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-ethynylpyrrolidin-1-yl)sulfonylcarbamate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce saturated carbamates .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(2-ethynylpyrrolidin-1-yl)sulfonylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development .

Medicine: In medicine, the compound is explored for its potential therapeutic applications. It may exhibit antifungal, antibacterial, or anticancer properties, making it a subject of interest in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-ethynylpyrrolidin-1-yl)sulfonylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the formation of ergosterol in fungal cells, thereby exhibiting antifungal activity . The exact molecular pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

Ethyl N-(4-methylphenyl)sulfonylcarbamate (S4)

Structural Differences :

Mechanistic Insights :

- S4’s efficacy in reducing hypoxia and improving radiotherapy outcomes (e.g., delayed tumor growth, increased apoptosis) suggests sulfonylcarbamates with aromatic substituents (e.g., 4-methylphenyl) are effective CAIX inhibitors. The tert-butyl analog’s ethynylpyrrolidine group might target different enzymes or pathways, warranting further investigation.

tert-butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate (CAS 410529-86-1)

Structural Differences :

Functional Implications :

- The diphenylphosphoryl group in the latter compound may enable chelation or interaction with metal-dependent enzymes, expanding its utility in catalysis or metalloenzyme inhibition. In contrast, the ethynylpyrrolidine analog’s alkyne group could participate in click chemistry for bioconjugation or probe synthesis.

Data Tables

Table 1: Structural and Functional Comparison of Sulfonylcarbamates

Table 2: Physicochemical Properties (Hypothetical)

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Ethyl N-(4-methylphenyl)sulfonylcarbamate | 273.3 | 2.5 | 0.8 (aqueous) |

| This compound | ~310.4 | 3.2 | 0.3 (aqueous) |

| tert-butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate | 435.4 | 4.1 | 0.1 (organic) |

Research Findings and Implications

- S4 (Ethyl N-(4-methylphenyl)sulfonylcarbamate): In vivo studies demonstrate that S4 combined with radiotherapy reduces tumor hypoxia, enhances DNA damage (γH2AX foci), and improves survival in ESCC xenografts.

- tert-butyl Analogs : The tert-butyl group’s steric bulk may reduce renal clearance, extending plasma half-life compared to S4. Ethynylpyrrolidine’s rigidity could improve binding to targets like kinases or proteases, though experimental validation is needed.

- Unresolved Questions : The role of the ethynyl group in click chemistry applications (e.g., probe development) and the impact of pyrrolidine substitution on blood-brain barrier penetration remain unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.